molecular formula C12H12BrClN4O B2688975 2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide CAS No. 2224540-45-6

2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide

Cat. No.: B2688975
CAS No.: 2224540-45-6
M. Wt: 343.61
InChI Key: XYXXOBNSBGXEMB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a pyridine ring, and various substituents including bromine, chlorine, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The coupling of the pyrazole ring with the pyridine ring can be facilitated by using coupling reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Similar in structure but lacks the pyrazole ring and carboxamide group.

    2-Bromo-1-phenylpropane: Contains a bromine atom but has a different core structure.

    N-(pyridin-2-yl)amides: Similar in having a pyridine ring and amide group but differ in other substituents.

Uniqueness

2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide is unique due to its specific combination of substituents and the presence of both pyrazole and pyridine rings. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-4-chloro-N-(1-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4O/c1-7(2)18-6-8(5-16-18)17-12(19)10-9(14)3-4-15-11(10)13/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXXOBNSBGXEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=C(C=CN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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